Lipophilicity Shift: Computed LogP of the 2-Cl-6-F Substituted TFMK vs. Mono-Halogenated and Di-Halogenated Comparators
The introduction of the 2-chloro-6-fluoro substitution pattern on the phenyl ring of 1-aryl-2,2,2-trifluoroethanone results in a distinct lipophilicity profile compared to its closest analogs. The target compound has a computed LogP of 3.41 (Fluorochem) or 3.22 (Chemscene) . This value is significantly higher than that of the mono-2-chloro analog (1-(2-chlorophenyl)-2,2,2-trifluoroethanone, CAS 5860-95-7), which has a LogP of 3.09 , reflecting the lipophilicity-enhancing effect of the additional fluorine atom. This difference is critical in drug design, where even a ΔLogP of ~0.3 can substantially affect membrane permeability and metabolic stability.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.41 (Fluorochem) / LogP = 3.22 (Chemscene) |
| Comparator Or Baseline | 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 5860-95-7): LogP = 3.09 |
| Quantified Difference | ΔLogP = +0.32 (Fluorochem vs. Chemsrc) or +0.13 (Chemscene vs. Chemsrc) |
| Conditions | Computed LogP values from vendor specifications and chemical databases (ALOGPS or similar in silico method) |
Why This Matters
For procurement decisions in medicinal chemistry, the ~0.3 log-unit increase in lipophilicity can be the difference between a lead compound meeting or failing permeability criteria, making this specific scaffold preferable when higher LogP is desired without increasing molecular weight excessively.
